molecular formula C5H10N2O2 B043405 N-Amino-D-proline CAS No. 10139-05-6

N-Amino-D-proline

Cat. No.: B043405
CAS No.: 10139-05-6
M. Wt: 130.15 g/mol
InChI Key: OUCUOMVLTQBZCY-SCSAIBSYSA-N
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Description

N-Amino-D-proline is a derivative of the amino acid proline, where an amino group is attached to the D-enantiomer of proline. Proline itself is unique among the amino acids due to its cyclic structure, which imparts rigidity and restricts its conformational flexibility

Mechanism of Action

Target of Action

N-Amino-D-Proline is an isomer of the naturally occurring amino acid, L-Proline . D-amino acids, including D-Proline, have been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity

Mode of Action

It’s known that d-proline and its derivatives play a crucial role in protein structure and function, as well as in maintaining cellular redox homeostasis .

Biochemical Pathways

Proline metabolism plays a key role in protein structure/function and maintenance of cellular redox homeostasis . Its catabolism within cells can generate ATP and reactive oxygen species (ROS) . Proline oxidation induces the OxyR regulon of Escherichia coli, Akt pathway in human cells, and the MAPK pathway .

Pharmacokinetics

It’s known that proline and its derivatives have a solubility comparable to ethanol . This suggests that this compound might have similar properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Proline metabolism has been linked to new protein synthesis as part of pathogenic processes and impacts the wider metabolic network through its significant role in redox homeostasis . This is particularly clear in cancer proliferation and metastatic outgrowth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress conditions can lead to an increase in proline concentrations in plants . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Amino-D-proline can be synthesized through several methods. One common approach involves the reaction of D-proline with an appropriate amine source under controlled conditions. For instance, the reaction can be carried out in an aqueous solution with acetic anhydride as the acetylating agent . The reaction typically requires heating the mixture to temperatures between 50°C and 70°C to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Amino-D-proline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Properties

IUPAC Name

(2R)-1-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCUOMVLTQBZCY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10139-05-6
Record name D-Proline, 1-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10139-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-AMINOPROLINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VJL5P9K5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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